

Spectroscopic Profile of 2-Ethylbutylamine: A Technical Guide

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Introduction

2-Ethylbutylamine (CAS No. 617-79-8) is a primary aliphatic amine with a variety of applications in chemical synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-ethylbutylamine**, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a detailed reference for this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-ethylbutylamine**. The data has been compiled from various spectral databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **2-ethylbutylamine** provide detailed information about its carbonhydrogen framework.

¹H NMR (Proton NMR) Data



The ¹H NMR spectrum of **2-ethylbutylamine** was recorded in deuterated chloroform (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.61	Doublet	2H	-CH2-NH2
1.35 - 1.25	Multiplet	5H	-CH(CH ₂ CH ₃) ₂
0.88	Triplet	6H	-CH(CH ₂ CH ₃) ₂

Table 1: 1H NMR data for 2-Ethylbutylamine in CDCl3.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of **2-ethylbutylamine** was also recorded in CDCl₃. The following table lists the chemical shifts for each carbon atom.

Chemical Shift (ppm)	Assignment
46.5	-CH2-NH2
45.8	-CH(CH ₂ CH ₃) ₂
24.0	-CH(CH ₂ CH ₃) ₂
11.4	-CH(CH ₂ CH ₃) ₂

Table 2: 13C NMR data for 2-Ethylbutylamine in CDCl3.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-ethylbutylamine** was obtained from a liquid film. The table below highlights the characteristic absorption bands.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3250	Medium, Broad	N-H stretch (primary amine)
2958 - 2872	Strong	C-H stretch (aliphatic)
1595	Medium	N-H bend (scissoring)
1465	Medium	C-H bend (methylene/methyl)
1080	Medium	C-N stretch

Table 3: Key IR absorption bands for **2-Ethylbutylamine** (liquid film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained by electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Proposed Fragment Ion
101	3.9	[M] ⁺ (Molecular Ion)
84	2.3	[M - NH ₃] ⁺
72	2.0	[M - C ₂ H ₅] ⁺
55	5.0	[C ₄ H ₇] ⁺
41	4.5	[C ₃ H ₅]+
30	100.0	[CH2NH2]+ (Base Peak)

Table 4: Major fragmentation peaks in the EI mass spectrum of **2-Ethylbutylamine**.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy



Sample Preparation:

- Approximately 10-20 mg of liquid **2-ethylbutylamine** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz NMR spectrometer.
- Solvent: CDCl3.
- Temperature: 298 K.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Spectral Width: 16 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz NMR spectrometer.
- Solvent: CDCl3.
- Temperature: 298 K.
- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Spectral Width: 240 ppm.



Infrared (IR) Spectroscopy

Sample Preparation:

 A drop of neat 2-ethylbutylamine is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

FT-IR Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Resolution: 4 cm⁻¹.
- Number of Scans: 32.
- Spectral Range: 4000 400 cm⁻¹.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of 2-ethylbutylamine is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.
- The sample is vaporized and then ionized using electron ionization (EI) with a standard electron energy of 70 eV.

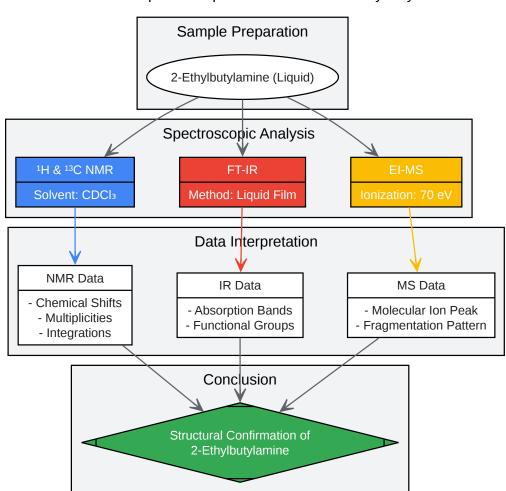
Mass Analysis:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
- Scan Range: m/z 10 200.
- Ion Source Temperature: 200 °C.



Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic identification of **2-ethylbutylamine**.



Workflow for Spectroscopic Identification of 2-Ethylbutylamine

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Spectroscopic analysis workflow for **2-Ethylbutylamine**.



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References

- 1. 2-Ethyl butylamine | C6H15N | CID 12049 PubChem [pubchem.ncbi.nlm.nih.gov]
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